(E)-Pyrimidine-2-carbaldehyde oxime (E)-Pyrimidine-2-carbaldehyde oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC16011793
InChI: InChI=1S/C5H5N3O/c9-8-4-5-6-2-1-3-7-5/h1-4,9H/b8-4-
SMILES:
Molecular Formula: C5H5N3O
Molecular Weight: 123.11 g/mol

(E)-Pyrimidine-2-carbaldehyde oxime

CAS No.:

Cat. No.: VC16011793

Molecular Formula: C5H5N3O

Molecular Weight: 123.11 g/mol

* For research use only. Not for human or veterinary use.

(E)-Pyrimidine-2-carbaldehyde oxime -

Specification

Molecular Formula C5H5N3O
Molecular Weight 123.11 g/mol
IUPAC Name (NZ)-N-(pyrimidin-2-ylmethylidene)hydroxylamine
Standard InChI InChI=1S/C5H5N3O/c9-8-4-5-6-2-1-3-7-5/h1-4,9H/b8-4-
Standard InChI Key IYKGJZGTTXURLS-YWEYNIOJSA-N
Isomeric SMILES C1=CN=C(N=C1)/C=N\O
Canonical SMILES C1=CN=C(N=C1)C=NO

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(E)-Pyrimidine-2-carbaldehyde oxime belongs to the class of heterocyclic oximes, featuring a pyrimidine ring substituted at the 2-position with a carbaldehyde oxime group. The E configuration refers to the spatial arrangement of the oxime group (N=OH-\text{N}=\text{O}-\text{H}), where the hydroxylamine moiety is trans to the pyrimidine ring . Key identifiers include:

PropertyValueSource
IUPAC Name(E)-N-[(Pyrimidin-2-yl)methylidene]hydroxylamine
CAS Number39232-40-1
Molecular FormulaC5H5N3O\text{C}_5\text{H}_5\text{N}_3\text{O}
Molecular Weight123.11 g/mol
Purity≥98%
Storage Conditions2–8°C

The compound’s planar pyrimidine ring contributes to its aromaticity, while the oxime group introduces polarity and hydrogen-bonding capacity, influencing solubility and reactivity .

Spectroscopic and Computational Data

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR signals for the pyrimidine ring protons typically appear in the δ 8.6–9.0 ppm range (aromatic protons), while the oxime proton resonates near δ 11.0 ppm .

    • 13C^{13}\text{C} NMR reveals carbonyl carbon signals at δ 150–160 ppm and pyrimidine carbons at δ 120–140 ppm .

  • Mass Spectrometry: The molecular ion peak (M+\text{M}^+) at m/z 123.04 aligns with its exact mass .

  • Computational Properties:

    • XLogP3-AA: 0.3 (moderate lipophilicity) .

    • Topological Polar Surface Area (TPSA): 58.4 Ų (high polarity) .

    • Hydrogen Bond Donors/Acceptors: 1 donor, 4 acceptors .

Synthesis and Chemical Reactivity

Synthetic Routes

(E)-Pyrimidine-2-carbaldehyde oxime is synthesized via condensation of pyrimidine-2-carbaldehyde with hydroxylamine hydrochloride under acidic conditions . A representative protocol involves:

  • Reagent Mixing: Combine pyrimidine-2-carbaldehyde (1 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.

  • Acid Catalysis: Add concentrated HCl (0.1 eq) and reflux at 80°C for 4–6 hours.

  • Workup: Neutralize with sodium bicarbonate, extract with ethyl acetate, and purify via column chromatography .

Key Reaction:

Pyrimidine-2-carbaldehyde+NH2OHHClHClEtOH, Δ(E)-Pyrimidine-2-carbaldehyde oxime+H2O\text{Pyrimidine-2-carbaldehyde} + \text{NH}_2\text{OH} \cdot \text{HCl} \xrightarrow[\text{HCl}]{\text{EtOH, Δ}} \text{(E)-Pyrimidine-2-carbaldehyde oxime} + \text{H}_2\text{O}

Yield optimization (up to 75%) is achieved using cesium carbonate (Cs2CO3\text{Cs}_2\text{CO}_3) as a base in acetonitrile .

Reactivity and Derivatives

The oxime group undergoes characteristic reactions:

  • Oximation: Reacts with ketones or aldehydes to form bis-oximes.

  • Cyclization: Forms pyrimidine-fused heterocycles (e.g., 1,2,4-oxadiazoles) under dehydrating conditions .

  • Nucleophilic Substitution: The pyrimidine ring’s electron-deficient nature allows for substitutions at the 4- and 5-positions with amines or thiols .

Physicochemical Properties

Solubility and Stability

  • Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol; insoluble in nonpolar solvents .

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions. Storage at 2–8°C prevents degradation .

Biological Activities and Applications

Agrochemical Applications

Pyrazole oxime derivatives (e.g., 8a–8w in ) show potent acaricidal activity against Tetranychus cinnabarinus (LC50_{50} = 0.12 mg/L), suggesting potential for (E)-pyrimidine-2-carbaldehyde oxime as a pesticide precursor .

Analytical and Industrial Considerations

Quality Control

  • HPLC Analysis: Reverse-phase C18 columns with UV detection at 254 nm ensure ≥98% purity .

  • Elemental Analysis: Acceptable C, H, N margins: ±0.3% of theoretical values .

Future Directions

Research gaps include in vivo toxicity profiling and catalytic applications (e.g., ligand in coordination chemistry). Computational modeling could optimize its bioactivity by modifying substituents on the pyrimidine ring .

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